molecular formula C16H11Cl2N3OS B2882165 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-30-4

2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2882165
CAS RN: 392241-30-4
M. Wt: 364.24
InChI Key: JCXRQHZILQWKCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions of dichlorobenzoyl chloride and arylamine compounds . For instance, a series of 3,5-dichlorobenzamide compounds were synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . Another synthesis method involves the dehydrosulfurization reaction of the starting hydrazinecarbothioamide under the action of a mixture of iodine and triethylamine in a DMF medium .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of thiadiazole derivatives, including compounds similar to 2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide, has been extensively studied. One approach involves the oxidative dimerization of thioamides to yield 3,5-disubstituted 1,2,4-thiadiazoles in high yields, demonstrating the synthetic versatility of thiadiazole scaffolds in organic chemistry (Takikawa et al., 1985).

Anticancer Activity

Research on thiadiazole derivatives has also highlighted their significant potential in anticancer therapy. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). Another study involving microwave-assisted synthesis of benzamide derivatives containing thiadiazole scaffolds showed promising anticancer activity, further underscoring the importance of this chemical class in developing novel anticancer agents (Tiwari et al., 2017).

Mechanistic Insights and Molecular Interactions

Understanding the mechanism of action and molecular interactions of thiadiazole derivatives has been a critical area of research. Studies have explored the keto/enol equilibrium of bioactive molecules from the thiadiazole group, revealing that solvent polarizability significantly influences the tautomeric equilibrium, which could have implications for their biological activities (Matwijczuk et al., 2017).

Fluorescence and Photophysical Properties

The photophysical properties of thiadiazole derivatives have also been investigated, with studies on N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives showing significant potential in developing fluorescent materials due to their large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (Zhang et al., 2017).

properties

IUPAC Name

2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3OS/c1-9-3-2-4-10(7-9)15-20-21-16(23-15)19-14(22)12-6-5-11(17)8-13(12)18/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXRQHZILQWKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

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